3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one
Vue d'ensemble
Description
3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one is a useful research compound. Its molecular formula is C16H11BrN2O and its molecular weight is 327.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.00548 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
This compound demonstrates notable anticancer properties. Romagnoli et al. (2018) found that derivatives of this compound, specifically α-bromoacryloylamido indolyl pyridinyl propenones, exhibit potent antiproliferative activity against various human cancer cell lines. These molecules combine the α-bromoacryloyl moiety with indole-inspired chalcone analogues, showing significant activity in leukemia cell lines and inducing apoptosis in concentration-dependent manners (Romagnoli et al., 2018).
Methuosis Induction in Cancer Cells
Methuosis, a novel form of non-apoptotic cell death, can be induced in various cancer cells by compounds related to 3-(5-bromo-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one. Robinson et al. (2012) synthesized and evaluated indole-based chalcones, such as MIPP and MOMIPP, for their ability to trigger methuosis. These compounds show potential in treating temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells (Robinson et al., 2012).
Synthesis and Characterization
The compound's derivatives have been synthesized and characterized for various properties. Mogulaiah et al. (2018) synthesized novel derivates by electrophilic substitution, further characterized by spectroscopy methods, indicating a broad scope for chemical modification and potential applications in various fields (Mogulaiah et al., 2018).
Antimicrobial Properties
Additionally, various derivatives of this compound have been evaluated for their antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating good to moderate antimicrobial activity, suggesting potential utility in developing new antimicrobial agents (Bayrak et al., 2009).
Propriétés
IUPAC Name |
(E)-3-(5-bromo-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-13-2-3-15-14(9-13)12(10-19-15)1-4-16(20)11-5-7-18-8-6-11/h1-10,19H/b4-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJJHEMSKLZAQJ-DAFODLJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=CC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=C/C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.